5-(Isopropylsulfinyl)-1,2,3-thiadiazole

Description

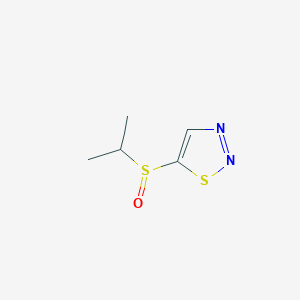

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylsulfinylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS2/c1-4(2)10(8)5-3-6-7-9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHKIGQTVUINRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of 5 Isopropylsulfinyl 1,2,3 Thiadiazole

General Reactivity Patterns and Chemical Transformations of 1,2,3-Thiadiazoles

The chemistry of 1,2,3-thiadiazoles is characterized by a susceptibility to ring-opening reactions and a variety of functionalization possibilities at its ring positions. These reactions are pivotal for the synthesis of other valuable organic molecules.

Ring-Opening Reactions and Subsequent Trapping

A key reaction of 1,2,3-thiadiazoles, particularly those unsubstituted at the 5-position, is their cleavage under the influence of strong bases. researchgate.net This base-catalyzed decomposition involves the fragmentation of the heterocyclic ring, leading to the evolution of molecular nitrogen and the formation of an alkali-metal alkynethiolate intermediate. researchgate.net This reactive intermediate can be subsequently trapped by various electrophiles, such as alkyl or acyl halides, to produce 1-alkynyl thioethers. researchgate.net This transformation represents a valuable synthetic route to these thioether compounds. The reaction is believed to proceed through a Dimroth-type equilibrium, forming an α-diazothione species which then undergoes denitrogenation. researchgate.net

Commonly used strong bases for this transformation include organolithium compounds (e.g., n-butyllithium), sodamide, sodium methylsulfinyl carbanion, and potassium t-butoxide. researchgate.net While effective, the harsh conditions sometimes required, such as the use of n-BuLi at low temperatures (-60°C), can limit its broader synthetic application. researchgate.net

Electrophilic and Nucleophilic Functionalization at Ring Positions

The 1,2,3-thiadiazole (B1210528) ring exhibits distinct reactivity towards both electrophiles and nucleophiles.

Electrophilic Attack: Due to the presence of two nitrogen atoms, the 1,2,3-thiadiazole ring is susceptible to electrophilic attack, primarily at the nitrogen atoms. mdpi.com Alkylation with reagents like alkyl halides can lead to the formation of N-alkylated 1,2,3-thiadiazolium salts or mesoionic compounds. thieme-connect.de

Nucleophilic Attack: The electron-withdrawing nature of the two nitrogen atoms results in low electron density at the ring's carbon atoms, making them susceptible to nucleophilic attack. nih.gov Strong nucleophiles can induce ring fission. nih.gov For instance, treatment of 2-amino-1,3,4-thiadiazoles with methylamine can cause a rearrangement to form a triazolinethione. nih.gov In the 1,2,3-thiadiazole system, nucleophilic attack can occur at the C5 atom, leading to various transformations. e-bookshelf.de Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by nucleophiles, allowing for the synthesis of a wide range of 5-substituted derivatives. nih.gov

Transformations Involving the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is a precursor for a variety of reactive intermediates and can undergo significant skeletal transformations, including rearrangements, catalyzed annulations, and isomerizations.

Thermal and Photochemical Rearrangements to Thiirenes, Thioketenes, and Triazoles

One of the most studied aspects of 1,2,3-thiadiazole chemistry is its decomposition under thermal or photochemical conditions. e-bookshelf.de This process typically proceeds with the extrusion of a stable nitrogen molecule, a key feature of this specific thiadiazole isomer. e-bookshelf.de

Photolysis of 1,2,3-thiadiazoles, for example by irradiation in an argon matrix at cryogenic temperatures, generates highly reactive thiirenes as primary products. thieme-connect.deacs.org These three-membered sulfur-containing heterocycles are generally unstable but can be observed spectroscopically under these conditions. acs.orgrsc.org Upon further irradiation or under thermal conditions, thiirenes can rearrange to form the corresponding thioketenes. thieme-connect.dersc.org The formation of both thiirenes and thioketenes is also observed as fragmentation patterns in the mass spectra of 1,2,3-thiadiazoles. thieme-connect.de Additionally, certain substituted 1,2,3-thiadiazoles can undergo thermal rearrangement to yield 1,2,3-triazoles, particularly in the presence of amines. thieme-connect.de

| Reaction Type | Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|

| Photolysis | UV irradiation, Argon matrix (-265°C) | Thiirene (B1235720) | Thioketene (B13734457) | thieme-connect.de |

| Thermolysis | Heating | Thiirene | Thioketene | thieme-connect.de |

| Thermal Rearrangement | Heating, presence of amines | Not specified | 1,2,3-Triazole | thieme-connect.de |

Ligand-Controlled Transition-Metal-Catalyzed Annulations and Transannulations

In recent years, transition-metal-catalyzed reactions of 1,2,3-thiadiazoles have emerged as a powerful tool for constructing diverse heterocyclic frameworks. researchgate.net A notable example is the rhodium-catalyzed denitrogenative transannulation. researchgate.netresearchgate.net In these reactions, the 1,2,3-thiadiazole serves as a precursor to a thioacyl carbene intermediate upon nitrogen extrusion. researchgate.net This reactive carbene can then undergo (3+2) transannulation reactions with various unsaturated compounds like alkynes and nitriles to afford five-membered sulfur-containing heterocycles, such as fully substituted thiophenes, in a highly efficient and regioselective manner. researchgate.netresearchgate.net

This methodology provides a strategic approach to synthesizing complex molecules from readily available 1,2,3-thiadiazole starting materials. The control exerted by the transition metal and its ligands is crucial for directing the outcome of the reaction. researchgate.net

Isomerization Phenomena, Including Thiadiazole-Triazole Interconversion

The isomerization of 1,2,3-thiadiazoles to 1,2,3-triazoles, often referred to as a Dimroth-type rearrangement, is a well-established transformation in heterocyclic chemistry. researchgate.netresearchgate.net This interconversion can be facilitated by various conditions, including acid or base catalysis. researchgate.netresearchgate.net

Specific Reactivity of the Sulfinyl Moiety in 5-(Isopropylsulfinyl)-1,2,3-thiadiazole

The chemical behavior of the sulfinyl group in this compound is anticipated to be influenced by the electronic properties of the 1,2,3-thiadiazole ring. The sulfur atom of the sulfinyl group is a stereocenter and can participate in a variety of reactions.

Oxidation to Sulfonyl:

The oxidation of the sulfinyl group to a sulfonyl group is a common transformation. This can typically be achieved using a variety of oxidizing agents. For instance, the oxidation of a similar heterocyclic compound, 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole, to its corresponding sulfoxide (B87167) and subsequently to the sulfone has been reported. In this analogous case, m-chloroperbenzoic acid (m-CPBA) was used as the oxidant.

It is therefore highly probable that this compound can be oxidized to 5-(isopropylsulfonyl)-1,2,3-thiadiazole using similar oxidizing agents. The reaction would proceed via the addition of an oxygen atom to the sulfur of the sulfinyl group.

Potential Oxidizing Agents for the Conversion of Sulfinyl to Sulfonyl Group:

| Oxidizing Agent | Typical Reaction Conditions |

| m-Chloroperbenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) |

| Hydrogen peroxide (H₂O₂) | Often in the presence of a catalyst |

| Potassium permanganate (KMnO₄) | Basic or acidic conditions |

| Oxone® (potassium peroxymonosulfate) | Aqueous or biphasic systems |

Reduction to Thioether:

The reduction of sulfoxides to their corresponding thioethers (sulfides) is a fundamental reaction in organic chemistry. A variety of reducing agents can accomplish this transformation. While specific conditions for the reduction of this compound are not documented, general methods for sulfoxide reduction are applicable.

Common Reagents for the Reduction of Sulfoxides to Thioethers:

| Reagent System | Typical Reaction Conditions |

| Triflic anhydride/potassium iodide | Acetonitrile, room temperature |

| Sodium borohydride/iodine | Anhydrous THF |

| Thionyl chloride/triphenylphosphine | THF, room temperature |

| Oxalyl chloride/ethyl vinyl ether | Dichloromethane, low temperature |

The choice of reagent would depend on the compatibility with the 1,2,3-thiadiazole ring and any other functional groups present in the molecule.

The sulfinyl group in this compound could potentially undergo several rearrangement reactions, with the Pummerer rearrangement being a prominent possibility.

Pummerer Rearrangement:

The Pummerer rearrangement involves the conversion of a sulfoxide with an α-hydrogen to an α-acyloxythioether in the presence of an acid anhydride, typically acetic anhydride. For this compound, the isopropyl group has a methine proton alpha to the sulfinyl sulfur. The reaction would likely proceed through the formation of an acyloxysulfonium salt, followed by deprotonation to form a sulfonium ylide. Subsequent rearrangement would lead to a thionium ion, which is then trapped by the acetate nucleophile.

This rearrangement would yield an α-acetoxy isopropyl thioether derivative of the 1,2,3-thiadiazole. The thionium ion intermediate could also be trapped by other intra- or intermolecular nucleophiles if present.

Mislow–Braverman–Evans Rearrangement:

While the classic Mislow–Braverman–Evans rearrangement involves allylic sulfoxides, related dearomative versions have been reported for aryl and heteroaryl sulfoxides. nih.govacs.org These reactions proceed via a acs.orgresearchgate.net-sigmatropic shift. Although less likely for the saturated isopropyl group, the possibility of such rearrangements under specific basic conditions, potentially involving the thiadiazole ring, cannot be entirely ruled out without experimental investigation.

Reactions at the Sulfur Center:

The sulfur atom of the sulfinyl group is electrophilic and can be attacked by nucleophiles. In a study of a related 1,3,4-thiadiazole (B1197879) derivative, the methylsulfinyl group was shown to be a leaving group in nucleophilic substitution reactions. nih.gov It is plausible that the isopropylsulfinyl group in this compound could also be displaced by strong nucleophiles, leading to the formation of new 5-substituted-1,2,3-thiadiazoles.

Mechanistic Elucidation of Key Reactions through Experimental and Computational Studies

Experimental Approaches:

Mechanistic investigations for the reactions of this compound would typically involve:

Kinetic studies: To determine the reaction order and the effect of reactant concentrations.

Isotope labeling studies: Using isotopes such as ¹⁸O in oxidation reactions or deuterium at the α-carbon in the Pummerer rearrangement to trace the movement of atoms.

Trapping experiments: To identify and characterize reactive intermediates, such as the thionium ion in the Pummerer rearrangement.

Stereochemical analysis: To determine the stereochemical outcome of reactions at the chiral sulfur center.

Computational Studies:

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the reaction mechanisms. Such studies could be employed to:

Model reaction pathways: To calculate the energy profiles of the oxidation, reduction, and rearrangement reactions.

Characterize transition states: To understand the geometry and electronic structure of the transition states, which would provide insight into the rate-determining steps.

Investigate the electronic properties: To analyze the charge distribution and frontier molecular orbitals of this compound to predict its reactivity.

Determine bond dissociation enthalpies: Computational methods can estimate the strength of the S-O bond, which is relevant to both oxidation and reduction processes. nih.govresearchgate.net

For instance, computational studies on the Pummerer rearrangement of other sulfoxides have detailed the energetics of the formation of the key sulfonium ylide and thionium ion intermediates. Similar studies on this compound would be invaluable in understanding the specific influence of the 1,2,3-thiadiazole ring on the reaction mechanism.

Theoretical and Computational Chemistry of Sulfinyl Substituted 1,2,3 Thiadiazoles

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for characterizing the electronic structure of molecules like 5-(isopropylsulfinyl)-1,2,3-thiadiazole. rdd.edu.iqcyberleninka.ru These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Orbital Contributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgaimspress.com The HOMO is the orbital most capable of donating electrons in a reaction, defining the molecule's nucleophilic or basic character, while the LUMO is the most capable of accepting electrons, indicating its electrophilic or acidic character. wikipedia.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap suggests higher kinetic stability and lower chemical reactivity. rdd.edu.iqaimspress.com

For sulfinyl-substituted 1,2,3-thiadiazoles, the electronic nature of the substituent significantly influences the FMOs. The isopropylsulfinyl group, being moderately electron-withdrawing, is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted 1,2,3-thiadiazole (B1210528) ring. Computational studies on related thiadiazole derivatives show that the introduction of various substituents can tune the HOMO-LUMO gap. rdd.edu.iqcyberleninka.ru

In a typical 1,2,3-thiadiazole system, the HOMO often exhibits significant contributions from the lone pair electrons on the sulfur and nitrogen atoms of the heterocyclic ring. The LUMO, conversely, is generally a π* antibonding orbital distributed across the C=N and N=N bonds of the ring. The specific contributions of the isopropylsulfinyl group would involve orbitals localized on the sulfoxide (B87167) sulfur and oxygen atoms, which can mix with the π-system of the thiadiazole ring.

| Compound (Related Thiadiazoles) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,5-dimethyl-1,3,4-thiadiazole | -6.533 | -1.282 | 5.251 |

| 2-methyl-1,3,4-thiadiazole | -6.822 | -1.160 | 5.662 |

| 1,3,4-thiadiazol-2-amine | -6.702 | -2.052 | 4.650 |

This table presents DFT/B3LYP/6-31G calculated frontier orbital energies for related 1,3,4-thiadiazole (B1197879) derivatives to illustrate substituent effects. Data derived from a study on the reactivity and stability of thiadiazoles. rdd.edu.iq*

Electron Density Distribution and Fukui Indices for Reactivity Prediction

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Fukui functions, derived from conceptual DFT, are crucial for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgsid.ir The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui indices apply this concept to individual atoms within the molecule. sid.ir

There are three main types of condensed Fukui indices:

ƒk+ : for nucleophilic attack (where the molecule accepts an electron), indicating the most electrophilic site.

ƒk- : for electrophilic attack (where the molecule donates an electron), indicating the most nucleophilic site.

ƒk0 : for radical attack.

For this compound, computational analyses would likely predict that the nitrogen atoms of the thiadiazole ring and the oxygen atom of the sulfinyl group are the primary sites for electrophilic attack (highest ƒk- values) due to the presence of lone pair electrons. Conversely, the carbon and sulfur atoms of the heterocyclic ring are potential sites for nucleophilic attack (highest ƒk+ values). Studies on other thiadiazole derivatives have successfully used Fukui indices to identify the most susceptible sites for electrophilic attack, often highlighting the ring's nitrogen and sulfur atoms. sid.irresearchgate.net

| Atom in 1,3,4-thiadiazole ring | Fukui Index (ƒk+) | Fukui Index (ƒk-) |

| S1 | 0.201 | 0.098 |

| C2 | 0.112 | 0.076 |

| N3 | 0.087 | 0.245 |

| N4 | 0.087 | 0.245 |

| C5 | 0.112 | 0.076 |

This table shows representative calculated Fukui indices for the unsubstituted 1,3,4-thiadiazole ring, illustrating the prediction of reactive sites. The data indicates N3 and N4 are the most likely sites for electrophilic attack, while S1 is a likely site for nucleophilic attack. researchgate.net

Aromaticity and Stability Assessments of the Heterocycle

The 1,2,3-thiadiazole ring is considered an aromatic heterocycle, a property that contributes significantly to its stability. isres.org Aromaticity can be assessed computationally using various indices, including geometric criteria (bond length equalization), magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS), and electronic criteria (delocalization indices). NICS calculations, which measure the magnetic shielding at the center of the ring, are a common method; a negative NICS value typically indicates aromatic character.

Conformational Analysis of the Isopropylsulfinyl Moiety and Its Impact on Molecular Geometry

The presence of the isopropylsulfinyl group introduces significant conformational flexibility to the molecule. This flexibility arises from rotation around the C5-S(O) single bond and the S(O)-CH(CH₃)₂ single bond. Furthermore, the sulfur atom in the sulfinyl group is chiral, meaning that this compound exists as a pair of enantiomers.

Computational conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to identify the global and local energy minima on the potential energy surface. This analysis reveals the most stable three-dimensional arrangement of the atoms and the energy barriers between different conformations. mdpi.com The geometry of the heterocycle itself can be influenced by the orientation of the bulky and polar isopropylsulfinyl group. mdpi.com Steric hindrance between the isopropyl group and the N2 atom of the thiadiazole ring, as well as electrostatic interactions involving the polar S=O bond, will be key factors in determining the preferred conformation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. rsc.org For 1,2,3-thiadiazoles, a characteristic reaction is thermal or photochemical denitrogenation, where the ring extrudes a molecule of N₂. e-bookshelf.de This process often leads to the formation of highly reactive thiirene (B1235720) or thioketene (B13734457) intermediates. researchgate.net

Modeling this reaction for this compound would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the expected products.

Identifying Transition States (TS): Finding the first-order saddle point on the potential energy surface that connects the reactants and products. This is the point of maximum energy along the minimum energy reaction path.

Calculating Activation Energies (Ea): Determining the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactants and products.

Such computational studies provide detailed mechanistic insights, including the precise geometry of the transition state and the electronic changes that occur during the reaction, which are often inaccessible through experimental means alone. rsc.org

Prediction of Spectroscopic Signatures and Reactivity Profiles

DFT and other quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for compound characterization and for validating experimental data. uomustansiriyah.edu.iqnih.govkbhgroup.in

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain chemical shifts that often show excellent correlation with experimental spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies helps in the assignment of experimental Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized structure, a set of vibrational modes and their corresponding intensities can be generated. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. uomustansiriyah.edu.iqjmaterenvironsci.com This allows for the prediction and interpretation of the electronic transitions within the molecule.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Isopropylsulfinyl)-1,2,3-thiadiazole is expected to exhibit distinct signals corresponding to the isopropyl and thiadiazole protons. The methine proton of the isopropyl group [-CH(CH₃)₂] would likely appear as a septet due to coupling with the six equivalent methyl protons. These methyl protons would, in turn, present as a doublet. The chemical shift of the thiadiazole ring proton would be highly informative, appearing in the aromatic region, with its exact position influenced by the electron-withdrawing nature of the sulfinyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, revealing the number of unique carbon environments. Signals would be expected for the thiadiazole ring carbons, the methine carbon of the isopropyl group, and the two equivalent methyl carbons. The chemical shifts of the thiadiazole carbons would be particularly diagnostic of the substitution pattern and the electronic effects of the isopropylsulfinyl group.

Expected NMR Data for this compound:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Thiadiazole-CH | ~8.0-9.0 ppm (singlet) | ~140-160 ppm |

| Isopropyl-CH | ~3.0-4.0 ppm (septet) | ~50-60 ppm |

| Isopropyl-CH₃ | ~1.2-1.5 ppm (doublet) | ~20-25 ppm |

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. Cross-peaks would be observed between the thiadiazole proton and its corresponding carbon, the isopropyl methine proton and its carbon, and the isopropyl methyl protons and their carbons.

Mass Spectrometry (MS) and Detailed Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For a compound with the chemical formula C₅H₇N₂OS₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation and Gas-Phase Rearrangements

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the isopropyl group, the sulfinyl moiety, and potentially rearrangements of the thiadiazole ring. The study of these fragmentation patterns is crucial for distinguishing it from structural isomers. Research on similar 1,2,3-thiadiazole (B1210528) derivatives has shown that a common fragmentation pathway involves the loss of N₂ followed by further fragmentation, which can be indicative of the core ring structure.

Predicted Fragmentation of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | Isopropyl group |

| [M+H]⁺ | [M+H - SO]⁺ | Sulfinyl group |

| [M+H]⁺ | [M+H - N₂]⁺ | Nitrogen |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique is particularly valuable for separating and identifying isomers that may be indistinguishable by mass spectrometry alone. For this compound, IMS-MS could be used to differentiate it from other isomeric structures, such as those with different substitution patterns on the thiadiazole ring or isomers with different sulfur oxidation states. The unique collisional cross-section (CCS) value obtained from IMS-MS would serve as an additional identifying characteristic of the compound. While specific IMS-MS data for this compound is not available, the technique has been successfully applied to the analysis of other heterocyclic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound." These methods provide detailed information regarding the presence of specific functional groups and can offer insights into the molecule's conformational isomers. The vibrational spectrum is dictated by the molecule's 15 normal vibrational modes, all of which are active in both IR and Raman spectroscopy. researchgate.net

The analysis of the vibrational spectra allows for the identification of characteristic bands corresponding to the 1,2,3-thiadiazole ring, the isopropyl group, and the crucial sulfinyl (S=O) functional group.

Key Spectral Features:

1,2,3-Thiadiazole Ring: The vibrations of the thiadiazole ring are complex and involve the stretching and bending of C-N, N-N, C-S, and N-S bonds. Characteristic bands for the 1,3,4-thiadiazole (B1197879) ring, a related isomer, are typically observed for C=N stretching between 1635 and 1689 cm⁻¹ and C-S stretching around 1157 cm⁻¹. qu.edu.iqnih.gov For 1,2,5-thiadiazole, ring vibrations have also been empirically identified. ukim.mk By analogy, the 1,2,3-thiadiazole ring in the title compound is expected to exhibit a unique fingerprint region in the IR and Raman spectra, allowing for its unambiguous identification.

Sulfinyl (S=O) Group: The S=O stretching vibration is one of the most characteristic and intense bands in the infrared spectrum of a sulfoxide (B87167). This absorption is typically found in the range of 1030-1070 cm⁻¹. The precise frequency can be influenced by the electronic environment and the presence of hydrogen bonding. tandfonline.com In related sulfoxide compounds containing a 1,2,3-thiadiazole moiety, this S=O stretching frequency is a key diagnostic peak. tandfonline.comnih.gov

Isopropyl Group: The isopropyl substituent gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic C-H bonds. Additionally, characteristic bending (scissoring and rocking) vibrations for the CH₃ and CH groups are expected in the 1470-1370 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data. By calculating the theoretical vibrational frequencies, a more precise assignment of the observed IR and Raman bands to specific molecular motions can be achieved. researchgate.netdergipark.org.triu.edu.sa Conformational analysis is also possible, as different spatial arrangements of the isopropylsulfinyl group relative to the thiadiazole ring may result in distinct vibrational spectra. iu.edu.sa For instance, internal rotation around the C-S bonds can lead to different stable conformers, which could potentially be identified by subtle shifts in the vibrational frequencies or the appearance of new bands. iu.edu.sa

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Isopropyl | C-H Stretch | 2970 - 2870 | IR, Raman |

| Isopropyl | C-H Bend | 1470 - 1370 | IR, Raman |

| Thiadiazole Ring | C=N Stretch | ~1640 | IR, Raman |

| Thiadiazole Ring | Ring Vibrations (Breathing, Bending) | 1300 - 800 | IR, Raman |

| Sulfinyl | S=O Stretch | 1070 - 1030 | IR |

| Thiadiazole Ring | C-S Stretch | ~1160 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of "this compound" in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing details about its conformation and intermolecular interactions.

While the specific crystal structure for "this compound" is not publicly available, analysis of closely related sulfoxide compounds containing a 1,2,3-thiadiazole ring provides a strong basis for predicting its structural features. tandfonline.com For example, the crystal structure of 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfinyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole has been determined, offering valuable insights. tandfonline.com

Expected Structural Features:

Molecular Geometry: The 1,2,3-thiadiazole ring is expected to be essentially planar. The sulfur atom of the sulfoxide group will adopt a pyramidal geometry. wikipedia.org The bond between the sulfur and oxygen atoms is intermediate between a dative bond and a polarized double bond, with typical S=O distances in sulfoxides being around 1.53 Å. wikipedia.org

Conformation: The orientation of the isopropylsulfinyl group relative to the thiadiazole ring will be a key conformational feature. The solid-state structure may be influenced by steric hindrance and intermolecular forces, such as hydrogen bonding, where the sulfoxide oxygen can act as a hydrogen bond acceptor. tandfonline.com

The determination of the crystal structure would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The resulting electron density map is then used to solve and refine the structure, yielding precise atomic coordinates.

Table 2: Representative Crystallographic Data for a Related Thiadiazole Derivative

| Parameter | Value | Reference Compound |

| Crystal System | Monoclinic | Fused Triazolo/Thiadiazole mdpi.com |

| Space Group | P2₁/c | Fused Triazolo/Thiadiazole mdpi.com |

| a (Å) | 10.1234(3) | Fused Triazolo/Thiadiazole mdpi.com |

| b (Å) | 12.4567(4) | Fused Triazolo/Thiadiazole mdpi.com |

| c (Å) | 11.9876(4) | Fused Triazolo/Thiadiazole mdpi.com |

| β (°) | 98.765(3) | Fused Triazolo/Thiadiazole mdpi.com |

| Volume (ų) | 1481.44(7) | Fused Triazolo/Thiadiazole mdpi.com |

| Key Bond Length (S=O) | ~1.53 Å | General Sulfoxide wikipedia.org |

| Key Bond Length (S-C) | 1.74 - 1.79 Å | General Sulfone/Sulfoxide researchgate.net |

Note: Data is for an illustrative, structurally related compound and not for this compound itself.

Spectrophotometric and Titrimetric Approaches for Quantitative Analysis of Thiadiazole Derivatives

For the quantitative analysis of thiadiazole derivatives, both spectrophotometric and titrimetric methods have been developed, offering reliable and accessible means of determination. These methods are often based on the chemical reactivity of the thiadiazole moiety.

Spectrophotometric Determination:

A common spectrophotometric method for thiadiazole derivatives utilizes an amplification reaction involving iodine. scirp.orgresearchgate.netresearchgate.net The general procedure involves the reaction of the thiadiazole compound with an iodine solution. scirp.org After a reaction period, the excess iodine is removed, and the resulting iodide is oxidized to iodate. The addition of potassium iodide then liberates a larger, amplified amount of iodine. scirp.orgresearchgate.net This liberated iodine forms a blue-colored complex with a starch indicator, which can be quantified by measuring its absorbance at a specific wavelength, typically around 605 nm. scirp.orgresearchgate.net

The method's sensitivity is a key advantage, with Beer's law often being obeyed in the parts-per-million (ppm) concentration range for various thiadiazole compounds. researchgate.netresearchgate.net The optimal conditions, such as pH and reagent concentrations, must be established to ensure accuracy and reproducibility. scirp.org

Titrimetric Determination:

A titrimetric approach can be employed in conjunction with the same amplification reaction. scirp.orgresearchgate.net Instead of forming a colored complex for spectrophotometry, the iodine liberated at the final step is determined by titration with a standardized sodium thiosulfate solution. scirp.org The endpoint is typically detected using a starch indicator, which turns colorless when all the iodine has been consumed. This method provides a direct measure of the amount of the thiadiazole derivative in the sample. scirp.orgresearchgate.net

Another potential analytical approach for the sulfoxide functional group is the trifluoroacetic anhydride-sodium iodide (TFAA-NaI) assay. This method is used for the analytical determination of compounds with a semipolar X-O bond, including sulfoxides, and results in a visible color change suitable for analysis. nih.gov

Table 3: Summary of Analytical Methodologies for Thiadiazole Derivatives

| Method | Principle | Detection | Key Parameters |

| Spectrophotometry | Iodine amplification reaction forming a blue iodine-starch complex. scirp.orgresearchgate.net | Absorbance measurement at ~605 nm. researchgate.net | Beer's Law Range: up to 6.0 ppm; High sensitivity. researchgate.net |

| Titrimetry | Iodine amplification reaction with subsequent titration of liberated iodine. scirp.orgresearchgate.net | Visual endpoint detection with starch indicator. scirp.org | Equivalence point determination with standard thiosulfate. researchgate.net |

| TFAA-NaI Assay | Reaction of sulfoxide with TFAA-NaI reagent. nih.gov | Visible color change. nih.gov | Accurate and reproducible for various sulfoxides. nih.gov |

Synthetic Utility and Role As Building Blocks in Advanced Organic Synthesis

5-(Isopropylsulfinyl)-1,2,3-thiadiazole as a Precursor for Novel Heterocyclic Scaffolds

The strategic placement of the isopropylsulfinyl group on the 1,2,3-thiadiazole (B1210528) core provides a functional handle that can be exploited for the construction of more elaborate molecular frameworks. This positions the compound as a valuable precursor for a variety of novel heterocyclic scaffolds.

Access to Fused Ring Systems and Polyheterocycles

1,2,3-Thiadiazoles are well-established precursors for the synthesis of fused heterocyclic systems. researchgate.net The ring can undergo various transformations, including ring-opening and cycloaddition reactions, to build new rings onto the initial thiadiazole framework. While specific research on this compound is limited, the general reactivity patterns of 1,2,3-thiadiazoles suggest its potential in this area. The sulfinyl group can act as a directing group or be transformed itself to participate in cyclization reactions, leading to the formation of polyheterocyclic structures that are of interest in medicinal chemistry and materials science. For instance, transformations of the thiadiazole ring could lead to the formation of fused systems like thiadiazolo-triazoles or thiadiazolo-pyridazines, where the isopropylsulfinyl group can influence the regiochemistry of the cyclization and impart chirality to the final product.

Generation of Transient Reactive Intermediates for Complex Molecule Synthesis (e.g., Thioketenes, Alkynes)

A hallmark of 1,2,3-thiadiazole chemistry is its ability to generate highly reactive transient intermediates upon thermal or photochemical stimulation. The extrusion of molecular nitrogen (N₂) from the 1,2,3-thiadiazole ring is a common transformation that leads to the formation of thioketenes or alkynes, depending on the subsequent fragmentation of the diradical intermediate.

In the case of this compound, this reaction would generate isopropylsulfinyl-substituted thioketenes or alkynes. These intermediates can be trapped in situ with various reagents to construct complex molecules. For example, the resulting alkyne, an alkynyl thioether, can be produced by reacting the 1,2,3-thiadiazole with a strong base, which causes the ring system to cleave. researchgate.net

Below is a table summarizing the generation of these reactive intermediates:

| Precursor | Conditions | Reactive Intermediate | Potential Subsequent Reactions |

| This compound | Heat or Light (hν) | Isopropylsulfinylthioketene | [2+2], [3+2], or [4+2] Cycloadditions, Nucleophilic Addition |

| This compound | Strong Base (e.g., n-BuLi) | Isopropylsulfinylalkyne | Click Chemistry, Cross-Coupling Reactions, Cycloadditions |

Stereocontrol in Transformations Involving the Sulfinyl Group

The sulfinyl group in this compound is a chiral center, making the molecule a valuable substrate for asymmetric synthesis. The lone pair of electrons on the sulfur atom and the oxygen atom create a stereogenic center that can influence the stereochemical outcome of reactions occurring at adjacent functional groups or on the heterocyclic ring itself.

This stereocontrol can be manifested in several ways:

Diastereoselective Reactions: The chiral sulfinyl group can direct the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This is particularly relevant in addition reactions to the thiadiazole ring or to substituents attached to it.

Asymmetric Induction: In reactions that generate new stereocenters, the existing chirality of the sulfinyl group can induce a preference for one enantiomer, leading to products with high enantiomeric excess.

Chiral Auxiliary: The sulfinyl group can serve as a chiral auxiliary that is later removed after controlling the stereochemistry of a particular transformation.

Development of Catalytic Cycles Incorporating 1,2,3-Thiadiazole Units

While the direct use of this compound in catalytic cycles is not extensively documented, its structural features suggest potential applications. The nitrogen and sulfur atoms within the thiadiazole ring, along with the sulfinyl oxygen, can act as coordination sites for metal catalysts.

A plausible scenario involves the design of chiral ligands for asymmetric catalysis. The 1,2,3-thiadiazole scaffold could be incorporated into a larger ligand structure, where the isopropylsulfinyl group provides the necessary chirality to induce enantioselectivity in metal-catalyzed reactions such as hydrogenations, cross-couplings, or cycloadditions. Furthermore, the thiadiazole ring itself could be part of an organocatalyst, where its electronic properties and the chiral sulfinyl group modulate the catalyst's activity and selectivity.

Application in Molecular Design for Targeted Chemical Probes, Ligands, and Chemosensors

The unique combination of a biologically active thiadiazole core and a chiral sulfinyl group makes this compound an attractive scaffold for the design of specialized chemical tools.

Chemical Probes: The thiadiazole moiety can be functionalized with reporter groups (e.g., fluorophores or affinity tags) to create chemical probes for studying biological processes. The isopropylsulfinyl group can enhance binding affinity and selectivity to target biomolecules. For instance, thiadiazole-based probes have been theoretically designed for detecting nitric oxide. nih.gov

Ligands for Biological Targets: The 1,2,3-thiadiazole ring is a known pharmacophore found in various therapeutic agents. mdpi.com The addition of the isopropylsulfinyl group can introduce specific steric and electronic interactions that enhance binding to protein targets. The chirality of the sulfinyl group can be crucial for enantioselective recognition by chiral biological receptors.

Chemosensors: The coordinating ability of the heteroatoms in the thiadiazole ring and the sulfinyl oxygen can be exploited in the design of chemosensors for metal ions or small molecules. Binding of an analyte could induce a change in the molecule's spectroscopic properties (e.g., fluorescence or color), allowing for its detection and quantification.

The following table outlines the potential roles of the key structural features of this compound in molecular design:

| Structural Feature | Potential Role in Molecular Design |

| 1,2,3-Thiadiazole Ring | - Bioisostere for other aromatic rings.- Rigid scaffold for positioning functional groups.- Coordination to metal ions. |

| Isopropyl Group | - Modulates lipophilicity and steric interactions. |

| Sulfinyl Group | - Chiral center for stereospecific interactions.- Hydrogen bond acceptor (sulfinyl oxygen).- Metal coordination site. |

Emerging Research Directions and Future Perspectives for 5 Isopropylsulfinyl 1,2,3 Thiadiazole Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

Currently, specific synthetic routes for 5-(Isopropylsulfinyl)-1,2,3-thiadiazole are not documented in prominent chemical databases. The Hurd-Mori reaction, a classical and versatile method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, could serve as a foundational approach. researchgate.netmdpi.com Future research would likely focus on adapting this and other established methods, such as those involving ionic liquid supports, to accommodate the isopropylsulfinyl moiety. mdpi.com A key challenge will be the introduction and stability of the sulfinyl group during the thiadiazole ring formation. Green chemistry principles, such as the use of safer solvents, milder reaction conditions, and catalytic methods, will be crucial in developing sustainable synthetic protocols.

Deeper Mechanistic Insights into Complex Transformations and Catalysis

The reactivity of the 1,2,3-thiadiazole (B1210528) ring is well-known to undergo thermal or photochemical extrusion of dinitrogen to generate reactive thioketene (B13734457) intermediates. The influence of the 5-(isopropylsulfinyl) substituent on this transformation would be a primary focus of mechanistic studies. Advanced computational and spectroscopic techniques could be employed to understand the kinetics and thermodynamics of this process. Furthermore, the potential for the sulfur atom in the sulfinyl group to act as a coordinating site for metal catalysts could open up new avenues in catalysis, enabling novel transformations of the thiadiazole core or the isopropyl group.

Integration into Advanced Functional Materials Research (e.g., Organic Semiconductors)

Thiadiazole-containing polymers have been investigated for their potential in electronic applications, including organic light-emitting diodes (OLEDs) and as components in high-performance battery cathodes. utq.edu.iq The unique electronic properties conferred by the 1,2,3-thiadiazole ring, combined with the polar sulfinyl group, could make this compound a valuable building block for novel organic semiconductors. Research in this area would involve the synthesis of polymers or small molecules incorporating this moiety and the characterization of their photophysical and electronic properties. The ability to tune these properties by modifying the substituents on the thiadiazole ring is a significant advantage of this class of compounds.

Development of Predictive Structure-Reactivity Relationships for Rational Design

As data on the synthesis and reactivity of this compound and its derivatives become available, the development of quantitative structure-activity relationship (QSAR) models will be essential. nih.gov These models can correlate the structural features of the molecules with their chemical reactivity or material properties. By establishing predictive relationships, researchers can rationally design new derivatives with optimized characteristics for specific applications, thereby accelerating the discovery and development of new functional materials and catalysts based on the this compound scaffold.

Q & A

Q. How to address synthetic challenges in scaling up this compound for preclinical studies?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize parameters (reagent stoichiometry, solvent volume) via response surface methodology.

- Continuous flow chemistry : Minimize intermediate degradation and improve reproducibility .

Safety & Compliance

Q. What safety protocols are critical when handling sulfinyl-containing thiadiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.